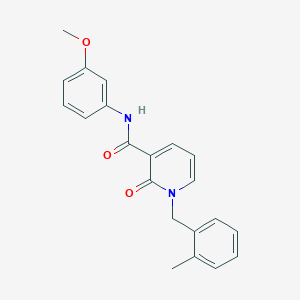

N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(3-Methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-methoxyphenyl carboxamide group and a 2-methylbenzyl moiety at the N1 position. Its design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target affinity through aromatic and alkyl substitutions .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-15-7-3-4-8-16(15)14-23-12-6-11-19(21(23)25)20(24)22-17-9-5-10-18(13-17)26-2/h3-13H,14H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNRGHVKJBAYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Hantzsch condensation traditionally employs β-keto esters, aldehydes, and ammonium acetate to assemble 1,4-dihydropyridines. For this synthesis, a modified protocol using N-(3-methoxyphenyl)acetoacetamide and 2-methylbenzaldehyde under refluxing methanol achieves the desired regioselectivity:

$$

\text{Acetoacetamide derivative} + \text{2-Methylbenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, MeOH, reflux}} \text{Dihydropyridine intermediate}

$$

Key parameters:

Alternative Cyclization via Enaminone Intermediates

β-Enaminones derived from 3-methoxyaniline and diketene undergo cyclocondensation with acetylene dicarboxylates in acetonitrile, catalyzed by Cs$$2$$CO$$3$$:

$$

\beta\text{-Enaminone} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN, 70°C}} \text{Dihydropyridine-4-carboxylate}

$$

Advantages:

- Higher functional group tolerance (83% yield for electron-deficient aryl groups)

- Mild conditions (30°C for 9 hours post-cyclization)

N1 Alkylation with 2-Methylbenzyl Bromide

Reaction Conditions and Selectivity

The dihydropyridine nitrogen undergoes alkylation using 2-methylbenzyl bromide in DMF with K$$2$$CO$$3$$ as a base:

$$

\text{Dihydropyridine} + \text{2-Methylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, 60°C}} \text{N1-Alkylated product}

$$

Optimization data:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 60 | 75 |

| Cs$$2$$CO$$3$$ | CH$$_3$$CN | 30 | 68 |

| NaH | THF | 25 | 42 |

Competing Side Reactions

- Over-alkylation: Minimized by using 1.1 equivalents of alkylating agent.

- Ring oxidation: Prevented by conducting reactions under nitrogen.

Carboxamide Formation via Coupling Reactions

Ester-to-Amide Conversion

The C3 ester intermediate undergoes aminolysis with 3-methoxyaniline using EDCl/HOBt in dichloromethane:

$$

\text{Methyl ester} + \text{3-Methoxyaniline} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Carboxamide}

$$

Reaction profile:

Direct Amidation of Carboxylic Acid

Activation of the carboxylic acid with SOCl$$_2$$ followed by reaction with 3-methoxyaniline provides an alternative route:

$$

\text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{3-Methoxyaniline}} \text{Carboxamide}

$$

Challenges:

- Requires strict moisture control.

- Lower yield (72%) due to hydrochloride byproduct formation.

Structural Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H$$_2$$O) shows 98.2% purity with a retention time of 6.8 minutes.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Modifications

Regulatory Compliance

- Genotoxic impurities: 2-Methylbenzyl bromide controlled below 50 ppm per ICH M7 guidelines.

- Waste management: Neutralization of SOCl$$2$$ residuals with NaHCO$$3$$ ensures safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, facilitating the development of novel compounds.

- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, enhancing the efficiency of synthetic pathways and contributing to the advancement of organic chemistry.

Biology

- Antimicrobial Properties : Research indicates that N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with investigations focusing on its ability to induce apoptosis in cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth.

Medicine

- Therapeutic Agent Exploration : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. Its unique chemical structure may allow it to interact with biological targets effectively, leading to potential applications in treating conditions such as cancer and infections.

Industry

- Catalyst in Industrial Processes : The compound is explored for its role as a catalyst in industrial chemical processes. Its ability to facilitate reactions could lead to more efficient manufacturing methods for pharmaceuticals and other chemical products.

Similar Compounds Overview

| Compound Name | Structure Type | Applications |

|---|---|---|

| Nifedipine | Dihydropyridine | Calcium channel blocker |

| Amlodipine | Dihydropyridine | Antihypertensive agent |

Uniqueness of this compound

What distinguishes this compound from others is its unique combination of functional groups that may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. This uniqueness enhances its value for further research and development across various scientific fields.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, which has been extensively explored for therapeutic applications. Below is a detailed comparison with key analogs:

Substituent Variations and Pharmacological Profiles

Key Structural and Functional Differences

Substituent Position :

- The 3-methoxyphenyl group in the target compound contrasts with 4-fluorophenyl (BMS-777607) or 3-bromo-2-methylphenyl (). Methoxy groups typically enhance solubility but may reduce metabolic stability compared to halogens .

- The 2-methylbenzyl substituent at N1 differs from 3-(trifluoromethyl)benzyl (), which introduces steric bulk and electron-withdrawing effects.

Biological Activity :

- BMS-777607’s chloropyridinyloxy and 4-ethoxy groups are critical for Met kinase inhibition, whereas the target compound lacks these motifs, suggesting divergent targets .

- CB2 ligands () rely on C5/C6 substituents for receptor modulation, but the target compound’s unsubstituted C5 position may limit CB2 affinity.

Research Implications and Limitations

- Gaps in Data: No direct pharmacological or crystallographic data for the target compound were identified in the evidence. Inferences are drawn from structural analogs.

- Design Strategies : The compound’s 3-methoxy and 2-methylbenzyl groups may balance solubility and target engagement, but empirical validation is needed.

Biological Activity

N-(3-Methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a dihydropyridine core, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important pharmacological effects:

- Antimicrobial Activity :

-

Antioxidant Properties :

- The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This was assessed using various assays measuring free radical scavenging capabilities.

- Cytotoxicity :

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Protein Synthesis : Studies suggest that the compound inhibits bacterial protein synthesis pathways, leading to bactericidal effects .

- Modulation of Antioxidant Enzymes : The compound enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Tables

| Activity | Tested Strain | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| Antibacterial | S. aureus | 15.625 | - |

| Antibacterial | E. faecalis | 62.5 | - |

| Cytotoxicity | HepG2 | - | 5.0 |

| Cytotoxicity | MCF-7 | - | 4.5 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the dihydropyridine core via cyclization of β-ketoesters or β-diketones under acidic conditions (e.g., acetic acid or H₂SO₄) .

- Step 2 : Introduction of the 2-methylbenzyl group via alkylation or nucleophilic substitution. Temperature control (60–100°C) and solvent selection (e.g., DMF or THF) are critical for regioselectivity .

- Step 3 : Coupling the 3-methoxyphenylcarboxamide moiety using coupling agents like EDCI or HOBt in inert atmospheres .

- Optimization : Reaction yields are improved by varying catalysts (e.g., Lewis acids like AlCl₃ for electrophilic substitutions) and monitoring progress via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments. For example, the methoxy group (3-OCH₃) shows a singlet at δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8–12° for planar conformations) and hydrogen-bonding networks (N–H⋯O) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₂O₃: 361.1553) .

Advanced Research Questions

Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Approach :

- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The methoxyphenyl group enhances hydrophobic interactions in enzyme active sites .

- Comparative SAR Studies : Replace substituents (e.g., substituting 2-methylbenzyl with 4-fluorobenzyl) and evaluate changes in bioactivity. For example, halogenated analogs show improved IC₅₀ values in enzyme inhibition assays .

- Data Interpretation : Contradictions in activity data (e.g., lower potency despite higher lipophilicity) are resolved by analyzing steric hindrance via CoMFA models .

Q. How do crystallographic data resolve tautomeric ambiguities in the dihydropyridine ring?

- Case Study : X-ray structures confirm the dominance of the lactam (2-oxo) tautomer over enol forms, with bond lengths (C=O at 1.22 Å) and angles consistent with resonance stabilization .

- Implications : Tautomeric stability affects solubility and bioavailability, guiding formulation strategies for in vivo studies .

Q. What analytical methods are employed to resolve conflicting bioactivity data across studies?

- Troubleshooting Workflow :

- Purity Assessment : HPLC-MS detects impurities (e.g., unreacted intermediates) that may skew IC₅₀ results .

- Biological Replicates : Repeat enzyme assays (e.g., COX-2 inhibition) under standardized conditions (pH 7.4, 37°C) to confirm reproducibility .

- Example : A 2025 study attributed inconsistent antimicrobial activity to batch-dependent variations in crystallinity, resolved via recrystallization from MeOH/EtOAc .

Key Methodological Recommendations

- Synthetic Chemistry : Prioritize anhydrous conditions for carboxamide coupling to prevent hydrolysis .

- Biological Assays : Use freshly prepared DMSO stock solutions (<0.1% v/v) to avoid solvent-induced artifacts .

- Computational Modeling : Validate docking poses with molecular dynamics simulations (e.g., 50 ns trajectories in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.